Cyclobutanecarboxamide, N-(3-methylphenyl)-
Overview
Description
Cyclobutanecarboxamide, N-(3-methylphenyl)- is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.2536 . This compound is characterized by a cyclobutane ring attached to a carboxamide group, which is further substituted with a 3-methylphenyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxamide, N-(3-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of Cyclobutanecarboxamide, N-(3-methylphenyl)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxamide, N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Cyclobutanecarboxamide, N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxamide, N-(3-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutanecarboxamide, N-(2-methylphenyl)-
- Cyclobutanecarboxamide, N-(4-methylphenyl)-
- Cyclobutanecarboxamide, N-(3-chlorophenyl)-
- Cyclobutanecarboxamide, N-(3-methoxyphenyl)-
Uniqueness
Cyclobutanecarboxamide, N-(3-methylphenyl)- is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
N-(3-methylphenyl)cyclobutanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-4-2-7-11(8-9)13-12(14)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZSASKSCDHQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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